molecular formula C11H18O2 B1528826 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid CAS No. 1462882-35-4

2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Cat. No.: B1528826
CAS No.: 1462882-35-4
M. Wt: 182.26 g/mol
InChI Key: YYGADNYACXEHHB-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is a fascinating organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexyl group with a methyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring. One common method is the cyclization of a suitable precursor, such as a diene, using a catalyst like a Lewis acid. The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. The process may also include purification steps to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological molecules can provide insights into various biochemical processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a precursor for the development of new drugs or as a component in drug formulations.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its applications extend to the manufacturing of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

  • 3-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

  • 2-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid

Uniqueness: 2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid stands out due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical properties and biological effects, making it a valuable subject of study.

Properties

IUPAC Name

2-(4-methylcyclohexyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h7-10H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGADNYACXEHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(4-Methylcyclohexyl)cyclopropane-1-carboxylic acid

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